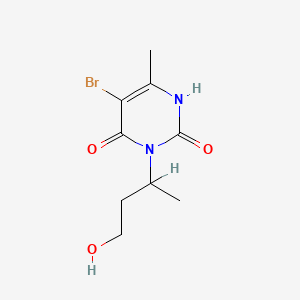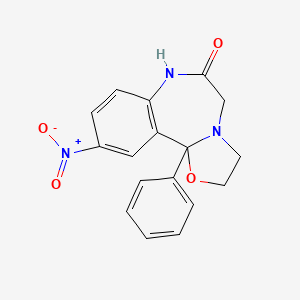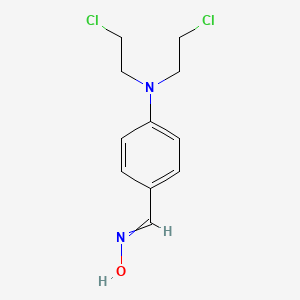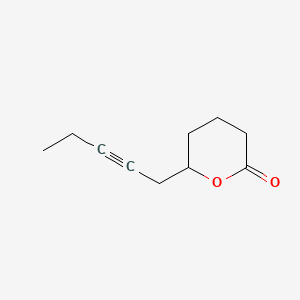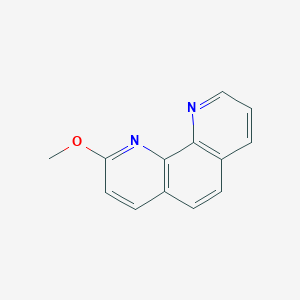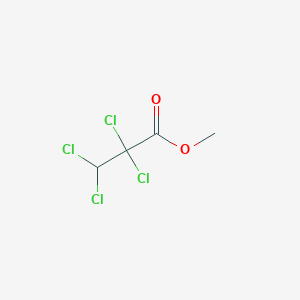![molecular formula C22H14N2 B14698701 [4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile CAS No. 21870-74-6](/img/structure/B14698701.png)
[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile is a complex organic compound known for its unique structure and properties. This compound features a cyclohexadiene ring substituted with diphenylmethylidene and propanedinitrile groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile typically involves the reaction of cyclohexa-2,5-dien-1-one with diphenylmethane and malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product through a series of condensation and elimination steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, amides, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, dyes, and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of [4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes may inhibit their function, resulting in antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[4,4’-bis(dimethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride: Known for its use in dyes and pigments.
[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium acetate: Studied for its biological activities and potential therapeutic applications.
Uniqueness
[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
21870-74-6 |
|---|---|
Molecular Formula |
C22H14N2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(4-benzhydrylidenecyclohexa-2,5-dien-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C22H14N2/c23-15-21(16-24)17-11-13-20(14-12-17)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H |
InChI Key |
LQNVRIRSWMFHKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC(=C(C#N)C#N)C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
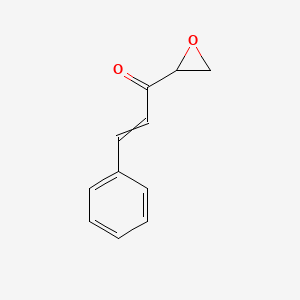
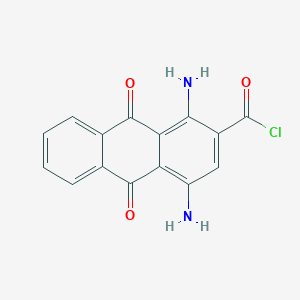
![2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane](/img/structure/B14698651.png)
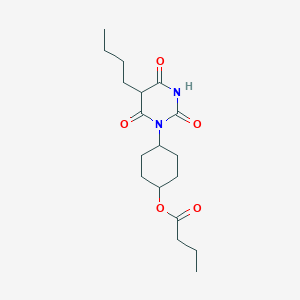
![Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl-](/img/structure/B14698666.png)
![12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone](/img/structure/B14698669.png)
